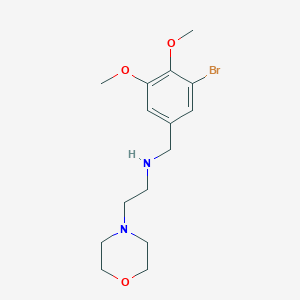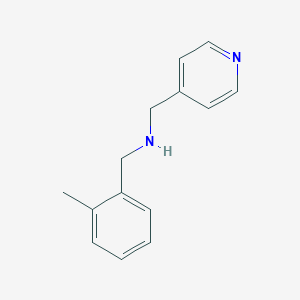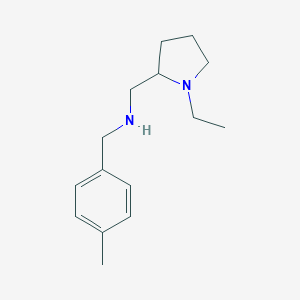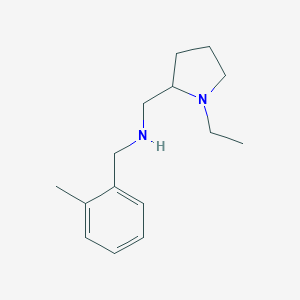
N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide, also known as BMDP, is a novel psychoactive substance that belongs to the class of phenylacetamides. It has gained significant attention in recent years due to its potential use in scientific research. BMDP is a potent stimulant and is known to have a high affinity for the dopamine transporter, which makes it a promising candidate for studying the neurochemical mechanisms of addiction and other related disorders.
Mécanisme D'action
N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide acts as a potent stimulant by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This results in an increase in dopamine levels in the brain, which leads to feelings of euphoria and increased motivation. N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide also affects other neurotransmitters such as norepinephrine and serotonin, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased motivation, and improved mood. N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide also increases heart rate, blood pressure, and body temperature, which can be dangerous at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide is its high affinity for the dopamine transporter, which makes it a valuable tool for studying the neurochemical mechanisms of addiction and other related disorders. Its anxiolytic and antidepressant properties also make it a potential treatment for anxiety and depression. However, N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide has limitations as well. Its potent stimulant effects can be dangerous at high doses, and its long-term effects on the brain are not well understood.
Orientations Futures
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide. One area of interest is its potential use as a treatment for addiction and other related disorders. Another area of interest is its effects on the brain and how it may contribute to the development of neurological disorders. Further research is needed to fully understand the long-term effects of N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide on the brain and its potential for therapeutic use.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide involves the reaction of 4-bromo-2,6-dimethylphenylamine with 3-methylphenoxyacetyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide is relatively straightforward and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide has shown promising results in scientific research as a potential tool for studying the neurochemical mechanisms of addiction and other related disorders. Its high affinity for the dopamine transporter makes it a valuable candidate for investigating the effects of dopamine on the brain. N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide has also been shown to have anxiolytic and antidepressant properties, making it a potential treatment for anxiety and depression.
Propriétés
Nom du produit |
N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C17H18BrNO2 |
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H18BrNO2/c1-11-5-4-6-15(7-11)21-10-16(20)19-17-12(2)8-14(18)9-13(17)3/h4-9H,10H2,1-3H3,(H,19,20) |
Clé InChI |
BWPUFBCMNCTUJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2C)Br)C |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)


![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)
![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)




![N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B262718.png)

![N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262723.png)
![2-{[4-(Diethylamino)benzyl]amino}ethanol](/img/structure/B262726.png)